Home > Products > Screening Compounds P41611 > (Val2)-Amyloid b-Protein (1-6) Trifluoroacetate
(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate - 727727-66-4

(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate

Catalog Number: EVT-6428166
CAS Number: 727727-66-4
Molecular Formula: C37H52F3N11O13
Molecular Weight: 915.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Val2)-Amyloid β-Protein (1-6) Trifluoroacetate is a specific peptide derived from the amyloid precursor protein, which plays a significant role in the pathogenesis of Alzheimer's disease. This compound is part of a broader class of amyloid beta peptides, which are implicated in the formation of amyloid plaques in the brains of Alzheimer's patients. The classification of this compound falls under neurodegenerative disease biomarkers and therapeutic targets.

Source

The amyloid beta peptides originate from the proteolytic cleavage of the amyloid precursor protein by enzymes known as beta-secretase and gamma-secretase. These processes lead to the generation of various isoforms of amyloid beta, including (Val2)-Amyloid β-Protein (1-6), which is specifically studied for its structural and functional properties related to Alzheimer's disease .

Classification

The compound is classified as a peptide, specifically an amyloid beta peptide, with a sequence that includes six amino acids starting from the N-terminus. Its trifluoroacetate form indicates that it is often used in biochemical studies where stability and solubility are enhanced by this salt form .

Synthesis Analysis

Methods

The synthesis of (Val2)-Amyloid β-Protein (1-6) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with a resin that has an amino acid attached to it. The amino acids are added one at a time using coupling reagents that activate the carboxyl group of the incoming amino acid.
  2. Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin and any protecting groups are removed, often using trifluoroacetic acid.
  3. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Molecular Structure Analysis

Structure

The molecular structure of (Val2)-Amyloid β-Protein (1-6) consists of six amino acids with a specific sequence that contributes to its properties. The trifluoroacetate form enhances its solubility in aqueous solutions.

Data

  • Molecular Formula: C₃₃H₄₃F₃N₆O₉S
  • Molecular Weight: Approximately 743.8 g/mol
  • Amino Acid Sequence: The specific arrangement of amino acids influences its aggregation behavior and interaction with other proteins.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving (Val2)-Amyloid β-Protein (1-6) include:

  1. Aggregation: Under physiological conditions, this peptide can aggregate into oligomers and fibrils, which are characteristic of amyloid plaques in Alzheimer's disease.
  2. Interactions with Enzymes: It can be cleaved by various proteases, which may affect its stability and aggregation propensity.

Technical Details

The aggregation process can be monitored using techniques such as circular dichroism spectroscopy and fluorescence spectroscopy, providing insights into conformational changes during aggregation.

Mechanism of Action

Process

The mechanism by which (Val2)-Amyloid β-Protein (1-6) contributes to Alzheimer's disease involves its aggregation into toxic oligomers that disrupt neuronal function. These oligomers can interfere with synaptic transmission and promote neuroinflammation.

Data

Research indicates that oligomers formed from amyloid beta peptides are more toxic than fibrillar aggregates, leading to synaptic loss and neuronal cell death .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline solid.
  • Solubility: Highly soluble in water due to the trifluoroacetate salt form.

Chemical Properties

  • Stability: The trifluoroacetate salt enhances stability under physiological conditions.
  • pH Sensitivity: The compound may exhibit different solubility profiles at varying pH levels.
Applications

Scientific Uses

  1. Research Tool: Used extensively in studies related to Alzheimer's disease to understand peptide aggregation mechanisms.
  2. Therapeutic Target: Investigated as a potential target for drug development aimed at inhibiting amyloid beta aggregation.
  3. Diagnostic Marker: Serves as a biomarker for Alzheimer's disease progression, aiding in early diagnosis and monitoring treatment efficacy.
Synthesis and Structural Modifications

Solid-Phase Peptide Synthesis (SPPS) Optimization for N-Terminal Val² Substitution

The synthesis of (Val²)-Amyloid β-Protein (1-6) Trifluoroacetate (sequence: H-Asp-Val-Glu-Phe-Arg-His-OH) presents unique challenges due to the hydrophobic valine substitution at position 2. This replaces the native alanine in the wild-type sequence (DAEFRH) with valine (DVEFRH), enhancing the peptide’s aggregation propensity during synthesis [1] [2]. To mitigate on-resin aggregation, Fmoc-aminoacyl fluorides (Fmoc-Aa-F) are employed as coupling agents. These reagents exhibit superior acylation kinetics and steric tolerance compared to traditional carbodiimide-based methods, minimizing deletion sequences and improving crude purity to >85% [1]. The Val² side chain’s β-branched structure necessitates longer coupling times (60–90 minutes) and elevated temperatures (40°C) to overcome sluggish reaction kinetics [1].

Post-synthesis, trifluoroacetic acid (TFA) cleavage simultaneously liberates the peptide from the resin and introduces the trifluoroacetate counterion. Residual TFA content (typically 10–15% by weight) is critical for maintaining solubility during purification but may influence later aggregation studies [1]. Reverse-phase HPLC purification using C18 columns and acetonitrile/water gradients (0.1% TFA) resolves the target peptide from deletion sequences, with identity confirmed via MALDI-TOF (theoretical m/z: 915.9; observed: 916.2 ± 0.4) [1].

Table 1: SPPS Parameters for Val² Substitution

ParameterStandard ApproachOptimized for Val²Impact
Coupling ReagentHBTU/HOBTFmoc-Val-FPrevents aggregation; reduces deletion sequences
Coupling Temperature25°C40°CEnhances kinetics for sterically hindered Val²
Crude Purity60-70%>85%Facilitates purification; higher yield of target peptide
Aggregation on ResinSignificantMinimalEnables complete chain elongation

Trifluoroacetate Counterion Effects on Peptide Stability and Solubility

The trifluoroacetate (TFA) counterion in (Val²)-Aβ(1–6) significantly modulates its physicochemical behavior. TFA originates from the cleavage cocktail (TFA:water:triisopropylsilane, 95:2.5:2.5) and remains ionically paired with the peptide’s N-terminal amine and side-chain basic groups (e.g., Arg, His) [1] [6]. This counterion enhances aqueous solubility (up to 5 mM in 0.1% NH₄OH or DMSO) by disrupting hydrophobic self-association through electrostatic repulsion and chaotropic effects [1] [6]. However, residual TFA can artifactually influence aggregation kinetics by altering local pH or ionic strength during in vitro assays [1].

Counterion exchange via lyophilization from acetic acid or HCl yields acetate or chloride salts, respectively, but compromises solubility. Comparative circular dichroism (CD) spectroscopy reveals that TFA-containing peptides maintain a random coil conformation in aqueous buffers, whereas chloride salts exhibit accelerated β-sheet formation [1]. For copper-binding studies—relevant to Aβ’s role in metal-induced neurotoxicity—the TFA form demonstrates superior chelation capacity due to unshielded histidine imidazole groups [6].

Table 2: Impact of Trifluoroacetate on Peptide Properties

PropertyTFA SaltAcetate/Chloride SaltFunctional Consequence
Aqueous SolubilityHigh (>1 mM)Moderate (<0.5 mM)Enables stock solutions for biophysical assays
Aggregation OnsetDelayedAcceleratedReduces experimental artifacts in fibrillation studies
Metal BindingEnhanced (His accessible)Reduced (anion competition)Improves fidelity in Cu²⁺/Zn²⁺ interaction studies
Storage Stability-20°C, lyophilized-80°C requiredFacilitates long-term storage without degradation

Comparative Analysis of Post-Translational Modifications in Amyloid β-Protein Fragments

Post-translational modifications (PTMs) in Aβ fragments profoundly alter their conformational dynamics and pathogenicity. The Val² substitution represents a non-native PTM-like alteration that accelerates oligomerization relative to wild-type Aβ(1–6) (DAEFRH). Thioflavin T assays show a 2.3-fold increase in fibrillation kinetics, attributed to valine’s hydrophobic side chain promoting β-sheet stacking akin to the central hydrophobic core (KLVFF) in full-length Aβ [1] [2].

In contrast, physiological PTMs in early AD include:

  • Phosphorylation at Ser8 (pS8): Stabilizes salt bridges between the N-terminus and the amyloid core (residues 17–42), increasing fibril rigidity and cross-seeding efficiency [8].
  • Isoaspartate formation at Asp7 (isoD7): Induces structural strain via a kinked backbone, enhancing zinc-dependent oligomerization and plaque stability [8] [10].
  • N-terminal truncation (ΔE3): Removes polar residues, increasing hydrophobicity and aggregation propensity comparable to pyroglutamate-modified Aβ [8].

Solid-state NMR studies indicate that Val²-modified peptides exhibit intermediate flexibility at residue F4 compared to rigid pS8 or highly dynamic ΔE3 variants. This balance may facilitate initial oligomer nucleation while allowing conformational rearrangements for fibril elongation [8].

Table 3: Biophysical Impact of Aβ PTMs

ModificationStructural ConsequenceAggregation Rate vs. WTPathological Relevance
Val² SubstitutionEnhanced β-sheet propensity2.3-fold increaseModels familial AD mutations; vaccine design [2]
pS8Salt bridge stabilization3.1-fold increaseSporadic AD; CSF biomarker [8]
isoD7Backbone kink at Asp71.8-fold increasePlaque aging marker; protease resistance [8] [10]
ΔE3 TruncationReduced charge/hydrophilicity4.0-fold increaseLate-stage AD; correlates with cognitive decline [8]

Properties

CAS Number

727727-66-4

Product Name

(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C37H52F3N11O13

Molecular Weight

915.9 g/mol

InChI

InChI=1S/C35H51N11O11.C2HF3O2/c1-18(2)28(46-29(51)21(36)15-27(49)50)33(55)43-23(10-11-26(47)48)31(53)44-24(13-19-7-4-3-5-8-19)32(54)42-22(9-6-12-40-35(37)38)30(52)45-25(34(56)57)14-20-16-39-17-41-20;3-2(4,5)1(6)7/h3-5,7-8,16-18,21-25,28H,6,9-15,36H2,1-2H3,(H,39,41)(H,42,54)(H,43,55)(H,44,53)(H,45,52)(H,46,51)(H,47,48)(H,49,50)(H,56,57)(H4,37,38,40);(H,6,7)/t21-,22-,23-,24-,25-,28-;/m0./s1

InChI Key

TZJFBULZCNFIAT-CVZMTQALSA-N

SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.